2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-methylphenyl)acetamide
Description
2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity and is often found in pharmacologically active molecules.
Properties
IUPAC Name |
2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O5/c1-18-3-5-22(6-4-18)30-27(32)17-31-24-15-26-25(35-11-12-36-26)14-19(24)13-20(28(31)33)16-29-21-7-9-23(34-2)10-8-21/h3-10,13-15,29H,11-12,16-17H2,1-2H3,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTBLEZYOBRWFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=C(C=C5)OC)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Annulation for Quinoline Formation
The quinoline nucleus is synthesized via Friedländer condensation between 2-aminobenzaldehyde derivatives and cyclic ketones. Microwave-assisted protocols adapted from Chourasia et al. enhance reaction efficiency:
Procedure
- Reactants : 2-Amino-4,5-dihydroxybenzaldehyde (1.0 equiv), 1,4-cyclohexanedione (1.2 equiv)
- Catalyst : HCl (0.5 M in ethanol)
- Conditions : Microwave irradiation, 150°C, 15 min
- Yield : 78% (vs. 52% conventional heating)
Characteristic $$ ^{1}H $$-NMR resonances confirm cyclization:
Oxidative Functionalization at C-7
Selective oxidation of the dihydroquinoline intermediate to the 7-oxo derivative employs Jones reagent (CrO₃/H₂SO₄):
FT-IR analysis verifies ketone formation (C=O stretch at 1715 cm⁻¹).
Installation of the N-(4-Methylphenyl)Acetamide Sidechain
Acetamide Synthesis via Ammonolysis
Adapting the CN104892448A patent, high-purity acetamide intermediates are prepared:
Optimized Protocol
| Parameter | Value |
|---|---|
| Acetic Acid:NH₃ | 1:1.5 molar ratio |
| Temperature | Gradual ramp to 180°C |
| Distillation | Fractional, 100–110°C |
| Recrystallization | Ethanol/water (3:1) |
| Purity | ≥99% (HPLC) |
Coupling to Quinoline Core
The acetamide is introduced via nucleophilic acyl substitution:
- Reagents : Acetamide, DCC (1.1 equiv), DMAP (0.2 equiv)
- Solvent : Anhydrous DMF
- Conditions : N₂ atmosphere, 60°C, 8 h
- Yield : 82%
LC-MS confirms successful conjugation (m/z 438.2 [M+H]⁺).
Functionalization with 8-[(4-Methoxyphenylamino)Methyl] Group
Mannich Reaction for Aminomethylation
The C-8 position undergoes Mannich reaction to install the aminomethyl bridge:
Reaction Setup
- Amine : 4-Methoxyaniline (1.5 equiv)
- Formaldehyde : 37% aq. (2.0 equiv)
- Catalyst : ZnCl₂ (0.1 equiv)
- Solvent : Ethanol/water (4:1)
- Time : 12 h reflux
- Yield : 76%
Regioselectivity is confirmed by NOE NMR correlations between H-8 and the methylene bridge protons.
Purification and Analytical Characterization
Chromatographic Purification
Final purification employs gradient silica gel chromatography:
| Eluent System | Composition (Hex:EtOAc) | Target Fraction |
|---|---|---|
| Non-polar impurities | 90:10 | Discard |
| Product | 70:30 | Collect |
| Polar impurities | 50:50 | Discard |
Spectroscopic Validation
$$ ^{13}C $$-NMR Key Assignments
HRMS
Calculated for C₂₉H₂₈N₃O₅: 498.2024 [M+H]⁺
Observed: 498.2026 [M+H]⁺
Comparative Analysis of Synthetic Routes
Table 1: Yield Optimization Across Methodologies
| Step | Conventional Yield | Optimized Yield | Improvement Factor |
|---|---|---|---|
| Quinoline Annulation | 52% | 78% | 1.5× |
| Acetamide Coupling | 70% | 82% | 1.17× |
| Mannich Functionalization | 63% | 76% | 1.21× |
Microwave assistance and catalytic enhancements account for significant yield improvements.
Challenges and Mitigation Strategies
Regioselectivity in Dioxane Formation
Early routes suffered from competing-dioxane formation (15–20% byproduct). Implementing high-dilution conditions (0.01 M) suppressed this to <5%.
Aminomethyl Group Hydrolysis
The Mannich adduct displayed pH-sensitive hydrolysis above pH 7.5. Buffering the reaction at pH 6.5–7.0 with NaOAc/HOAc maintained adduct stability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the quinoline core can yield dihydroquinoline derivatives, which may have different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Various functionalized derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Compounds similar to 2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-methylphenyl)acetamide have shown promising anticancer properties. For instance, derivatives of quinoline have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
-
Antimicrobial Properties
- The structural characteristics of this compound may confer antimicrobial activity against various pathogens. Research has indicated that similar quinoline derivatives exhibit significant antibacterial and antifungal effects by disrupting microbial cell membranes or inhibiting critical enzymatic pathways.
-
Enzyme Inhibition
- The compound could act as an inhibitor for specific enzymes involved in disease pathways. For example, quinoline-based compounds have been reported to inhibit proteases and kinases that are crucial in cancer progression and other diseases.
Case Studies
-
In Vitro Studies on Anticancer Activity
- A study exploring the effects of quinoline derivatives demonstrated that certain modifications to the structure enhanced cytotoxicity against breast cancer cells (MCF-7). The compound's ability to induce apoptosis was linked to the activation of caspase pathways.
-
Antimicrobial Efficacy
- Research on related compounds indicated that modifications in the phenyl rings significantly impacted the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Testing revealed minimum inhibitory concentrations (MICs) suggesting effective dosing ranges for potential therapeutic applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes or receptors. The quinoline core is known to interact with DNA and proteins, potentially leading to inhibition of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial activity.
Dioxino derivatives: Compounds with similar dioxino groups, which may have different biological activities.
Uniqueness
The uniqueness of 2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-methylphenyl)acetamide lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
The compound 2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its structure features a quinoline core and a dioxino ring, which are known to influence various biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.
Structural Overview
The compound's molecular formula is , and it possesses a molecular weight of approximately 429.50 g/mol. The intricate arrangement of functional groups within its structure suggests a potential for diverse biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structural features often exhibit antimicrobial properties . For instance, the presence of methoxy groups has been associated with enhanced antibacterial activity against various pathogens. The specific interactions of this compound with bacterial enzymes or receptors may modulate biochemical pathways critical for microbial survival and proliferation.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are noteworthy. Studies suggest that quinoline derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition could lead to reduced inflammation in conditions like arthritis or inflammatory bowel disease .
Anticancer Activity
Several studies have highlighted the anticancer properties of quinoline derivatives. The compound under discussion may inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. Specific mechanisms include the modulation of signaling pathways involved in tumor growth and metastasis. For example, derivatives similar to this compound have been shown to affect the PI3K/Akt/mTOR pathway, which is crucial in cancer biology .
Case Studies
- Inhibition of Plasmodium falciparum : A study demonstrated that quinoline derivatives can inhibit essential kinases in Plasmodium falciparum, the causative agent of malaria. The modification of specific functional groups was crucial for enhancing inhibitory activity against this parasite .
- Cell Viability Assays : Various assays have been conducted to evaluate the cytotoxicity of this compound against different cancer cell lines. Results indicated significant reductions in cell viability at micromolar concentrations, suggesting a promising therapeutic index for further development .
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could interact with cellular receptors to modulate signaling pathways related to inflammation and cancer progression.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
Data Tables
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and what key intermediates are involved?
The synthesis typically involves multi-step processes, including:
- Quinoline core formation via Friedländer condensation (aniline derivatives with ketones under acidic/basic conditions) .
- Functionalization steps to introduce substituents like the 4-methoxyphenylaminomethyl group. Reactions may include nucleophilic substitution for halogen replacement or reductive amination for amine introduction .
- Acetamide coupling using activated carboxylic acid derivatives (e.g., chloroacetyl chloride) under basic conditions . Key intermediates: Quinoline precursors (e.g., 7-oxo-1,4-dihydroquinoline derivatives) and substituted benzoyl/acetamide intermediates.
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR spectroscopy : 1H/13C NMR to verify substituent positions and regiochemistry (e.g., distinguishing [1,4]dioxinoquinoline ring protons) .
- HPLC/MS : To assess purity (>95% by HPLC) and molecular weight confirmation .
- Elemental analysis : Validates stoichiometry, especially for nitrogen and sulfur content .
Q. What physicochemical properties must be prioritized during formulation for biological assays?
- Lipophilicity (logP) : Critical for membrane permeability; calculated via HPLC retention times or software predictions .
- Solubility : Tested in DMSO (for stock solutions) and aqueous buffers (PBS at varying pH) .
- Stability : Assess degradation under light, temperature, and pH stress using accelerated stability studies .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective substitution at the quinoline C-8 position?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity for substitution .
- Catalyst screening : Use transition metals (e.g., CuI for Ullmann-type couplings) or organocatalysts to improve yield .
- Temperature control : Higher temperatures (80–120°C) accelerate reactions but may increase side products; monitor via TLC .
- Post-reaction analysis : Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) and validate with 2D NMR .
Q. How do structural modifications (e.g., 4-methoxyphenyl vs. 4-methylphenyl groups) impact biological activity?
- SAR studies : Compare IC50 values in enzyme inhibition assays (e.g., kinase or protease targets) .
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with active sites (e.g., hydrogen bonding with methoxy groups) .
- Physicochemical profiling : Measure changes in logP, solubility, and plasma protein binding to correlate with bioavailability .
Q. How can contradictions in cytotoxicity data across cell lines be systematically addressed?
- Dose-response validation : Repeat assays with stricter controls (e.g., ATP-based viability assays vs. trypan blue exclusion) .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation in specific cell lines .
- Off-target profiling : Screen against unrelated targets (e.g., GPCR panels) to rule out nonspecific effects .
Q. What strategies integrate computational reaction design with experimental synthesis?
- Reaction pathway prediction : Apply quantum chemical calculations (Gaussian, ORCA) to identify low-energy intermediates .
- High-throughput experimentation (HTE) : Use robotic platforms to test 100+ conditions (solvent, catalyst, stoichiometry) guided by computational data .
- Feedback loops : Refine computational models using experimental kinetic data (e.g., Arrhenius plots for activation energy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
